molecular formula C4H3BF3KO B1604220 Potassium 2-furantrifluoroborate CAS No. 166328-14-9

Potassium 2-furantrifluoroborate

Cat. No. B1604220
CAS RN: 166328-14-9
M. Wt: 173.97 g/mol
InChI Key: IXQFYHBNPWHCCH-UHFFFAOYSA-N
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Description

Potassium 2-furantrifluoroborate is an organotrifluoroborate involved in various reactions such as ether-forming cross-coupling reactions, oxidation using Oxone, cross-coupling with alkyl electrophiles and halopurines, and Suzuki-Miyaura reactions . It is also known as a versatile and stable boronic acid surrogate .


Synthesis Analysis

Potassium 2-furantrifluoroborate has been used in the synthesis of N-arylated pyridazinones from aryldiazonium salts . The reaction was run in water at 0–5 °C in short reaction times and without any catalyst or additive .


Molecular Structure Analysis

The molecular formula of Potassium 2-furantrifluoroborate is C4H3BF3KO . It has a molecular weight of 173.97 .


Chemical Reactions Analysis

Potassium 2-furantrifluoroborate is involved in ether-forming cross-coupling reactions, oxidation using Oxone, cross-coupling with alkyl electrophiles and halopurines, and Suzuki-Miyaura reactions . It has been used for a variety of other C-C bond forming reactions .


Physical And Chemical Properties Analysis

Potassium 2-furantrifluoroborate is a solid with a melting point of 293-303 °C . It has a SMILES string of [K+].F [B-] (F) (F)c1ccco1 .

Safety And Hazards

Potassium 2-furantrifluoroborate can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Potassium 2-furantrifluoroborate is a product for proteomics research . Its future directions could be in the development of new synthetic pathways and its application in proteomics research.

properties

IUPAC Name

potassium;trifluoro(furan-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQFYHBNPWHCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CO1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635446
Record name Potassium trifluoro(furan-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-furantrifluoroborate

CAS RN

166328-14-9
Record name Potassium trifluoro(furan-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-furantrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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